2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
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Overview
Description
2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound with a unique structure that includes both amino and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-hydroxyethylamine with a pyridine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-2-ylamino)butanoic acid
- 2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-4-ylamino)butanoic acid
- 2-((2-Hydroxyethyl)amino)-4-oxo-4-(quinolin-3-ylamino)butanoic acid
Uniqueness
2-((2-Hydroxyethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is unique due to its specific structural features, including the position of the pyridine ring and the presence of both amino and hydroxyl groups
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C11H15N3O4/c15-5-4-13-9(11(17)18)6-10(16)14-8-2-1-3-12-7-8/h1-3,7,9,13,15H,4-6H2,(H,14,16)(H,17,18) |
InChI Key |
XLHHFAOWHLCZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCCO |
Origin of Product |
United States |
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